

Technical Guide: Biological Activities of 2-(4-Chlorophenyl)ethylamine

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Compound of Interest

Compound Name: [2-(4-Chlorophenyl)ethyl]
(cyano)amine

CAS No.: 1247372-60-6

Cat. No.: B2841927

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Executive Summary

2-(4-Chlorophenyl)ethylamine (4-CPEA) is a halogenated derivative of

-phenethylamine (PEA). Unlike its

-methylated analog, the neurotoxin 4-Chloroamphetamine (4-CA), 4-CPEA functions primarily as a highly specific substrate for Monoamine Oxidase B (MAO-B). Its biological activity is defined by a rapid metabolic turnover that prevents the accumulation required for neurotoxicity, unless metabolic pathways are artificially inhibited.

Key Classifications:

- Primary Role: MAO-B Selective Substrate / Kinetic Probe.
- Secondary Role: Trace Amine-Associated Receptor 1 (TAAR1) Agonist.[1][2]
- Conditional Role: Serotonin Releasing Agent (active only under MAO inhibition).

Chemical Structure & Properties

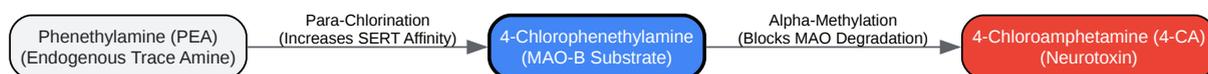
4-CPEA is characterized by a chlorine substitution at the para position of the phenyl ring. This halogenation significantly alters its lipophilicity and binding affinity for serotonin transporters

(SERT) compared to unsubstituted PEA, while retaining the flexible ethylamine side chain required for MAO active site accommodation.

| Property | Data |
|------------------------|---|
| IUPAC Name | 2-(4-Chlorophenyl)ethan-1-amine |
| CAS Number | 156-41-2 |
| Molecular Formula | C ₁₀ H ₁₂ ClN |
| Molecular Weight | 155.62 g/mol |
| Lipophilicity (LogP) | ~2.1 (Higher than PEA due to Cl- substitution) |
| Key Structural Feature | Lacks -methylation (renders it susceptible to MAO degradation) |

Structural Relationship Diagram

The following diagram illustrates the critical structural differences between 4-CPEA and related bioactive amines.



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Figure 1: Structural Activity Relationship (SAR). The absence of the alpha-methyl group in 4-CPEA is the safety switch that distinguishes it from the neurotoxic 4-CA.

Pharmacology & Mechanism of Action[3]

Monoamine Oxidase B (MAO-B) Selectivity

4-CPEA is a "privileged" substrate for MAO-B. The para-chloro substituent enhances affinity for the hydrophobic entrance cavity of human MAO-B compared to MAO-A.

- Mechanism: 4-CPEA enters the MAO-B active site where it is oxidized to 4-chlorophenylacetaldehyde, releasing hydrogen peroxide (H₂O₂) and ammonia (NH₃).
- Kinetics: It exhibits fast turnover rates (k_{cat}) and low K_m values, making it an ideal probe for measuring MAO-B activity in tissue samples without interference from MAO-A.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Like its parent compound PEA, 4-CPEA acts as an agonist at intracellular TAAR1 receptors.

- Signaling: Activation of TAAR1 leads to G-protein coupling, increasing cAMP levels.
- Functional Outcome: In presynaptic neurons, TAAR1 activation modulates the activity of monoamine transporters (DAT, SERT), typically triggering internalization or efflux.

Conditional Serotonergic Activity (The "MAOI Effect")

This is the most critical pharmacological nuance.

- Normal State: 4-CPEA is metabolized so rapidly by MAO-B that it cannot reach significant concentrations at the Serotonin Transporter (SERT).
- Inhibited State: In the presence of an MAO inhibitor (e.g., Selegiline, Tranylcypromine), 4-CPEA accumulates. The chlorine atom provides high affinity for SERT, allowing the molecule to enter serotonergic terminals and displace serotonin (5-HT) into the synapse.

- Result: Serotonin Syndrome.[3] Studies in rodents show that 4-CPEA + MAOI induces classic serotonergic behaviors (head weaving, hindlimb abduction).

Safety & Toxicology: The 4-CA Distinction

Researchers must distinguish 4-CPEA from 4-Chloroamphetamine (4-CA).

| Feature | 4-Chlorophenethylamine (4-CPEA) | 4-Chloroamphetamine (4-CA) |
|---------------|---|------------------------------------|
| Metabolism | Rapidly degraded by MAO-B. | Resistant to MAO (due to -methyl). |
| Accumulation | Negligible (physiologically). | High accumulation in neurons. |
| Neurotoxicity | None (under normal conditions). | Severe (long-term 5-HT depletion). |
| Risk Profile | Safe as a substrate; toxic only with MAOIs. | Intrinsically neurotoxic.[4] |

Warning: Do NOT administer 4-CPEA to subjects (animal or human) currently treated with MAO inhibitors, as this bypasses the metabolic safety valve and mimics the toxicity of 4-CA.

Experimental Protocols

Protocol A: MAO-B Kinetic Assay using 4-CPEA

This protocol uses 4-CPEA to specifically quantify MAO-B activity in mitochondrial fractions.

Principle:

Activity is measured by coupling H

O

production to a fluorogenic probe (e.g., Amplex Red) via Horseradish Peroxidase (HRP).

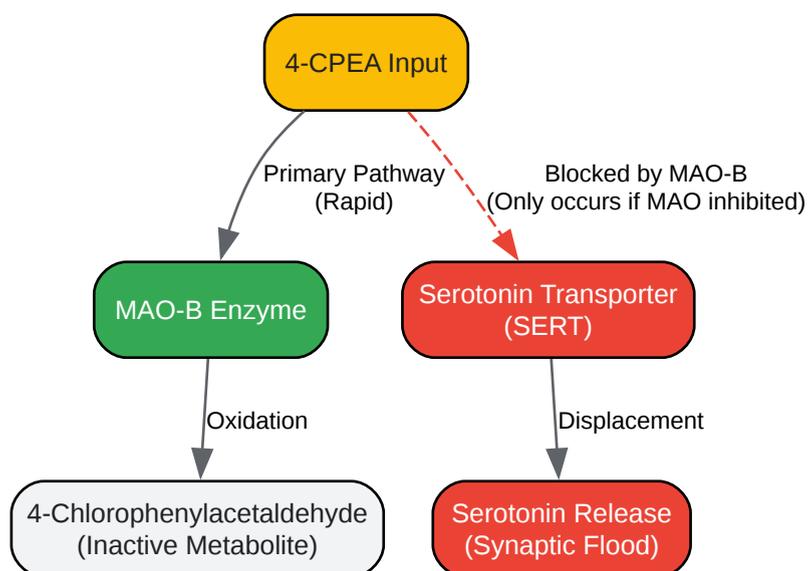
Reagents:

- Buffer: 100 mM Potassium Phosphate, pH 7.4.
- Substrate: 4-CPEA Hydrochloride (Stock 10 mM in water).
- Inhibitor (Optional): Clorgyline (1 M) to block any residual MAO-A activity.
- Detection Mix: Amplex Red (50 M) + HRP (1 U/mL).

Workflow:

- Preparation: Thaw mitochondrial protein samples on ice.
- Pre-incubation: Incubate 50 µg protein with Clorgyline (1 M) for 15 mins at 37°C to silence MAO-A.
- Reaction Start: Add 4-CPEA (Final conc: 10–100 µM) and Detection Mix.
- Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 20 minutes.
- Analysis: Calculate slope (RFU/min) and convert to pmol H₂O₂/min/mg protein using a standard curve.

Metabolic Fate Diagram



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Figure 2: Metabolic Fate of 4-CPEA. The solid path represents the normal physiological clearance. The dashed red path represents the toxicological route activated by MAO inhibition.

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